molecular formula C9H8FNO4S B1448718 6-Fluoro-2-(methoxymethyl)-2,3-dihydro-1,2-benzothiazole-1,1,3-trione CAS No. 1803601-39-9

6-Fluoro-2-(methoxymethyl)-2,3-dihydro-1,2-benzothiazole-1,1,3-trione

Cat. No.: B1448718
CAS No.: 1803601-39-9
M. Wt: 245.23 g/mol
InChI Key: ZPHUDHQWCXQFME-UHFFFAOYSA-N
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Description

6-Fluoro-2-(methoxymethyl)-2,3-dihydro-1,2-benzothiazole-1,1,3-trione is a useful research compound. Its molecular formula is C9H8FNO4S and its molecular weight is 245.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-fluoro-2-(methoxymethyl)-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4S/c1-15-5-11-9(12)7-3-2-6(10)4-8(7)16(11,13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHUDHQWCXQFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=O)C2=C(S1(=O)=O)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401155008
Record name 1,2-Benzisothiazol-3(2H)-one, 6-fluoro-2-(methoxymethyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401155008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803601-39-9
Record name 1,2-Benzisothiazol-3(2H)-one, 6-fluoro-2-(methoxymethyl)-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803601-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzisothiazol-3(2H)-one, 6-fluoro-2-(methoxymethyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401155008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Fluoro-2-(methoxymethyl)-2,3-dihydro-1,2-benzothiazole-1,1,3-trione is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound is characterized by a unique benzothiazole framework with a fluorine substituent and a methoxymethyl group. This structure is crucial for its biological interactions.

Research indicates that compounds similar to this compound may exhibit activity through several mechanisms:

  • Inhibition of Enzymes : Compounds in this class often inhibit specific enzymes involved in disease pathways. For example, they may act as inhibitors of heat shock protein 90 (HSP90), which is implicated in cancer cell proliferation and survival .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzothiazole can possess antimicrobial properties, potentially making them candidates for treating infections caused by resistant strains .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Reference Effect
HSP90 Inhibition Induces degradation of client proteins
Antimicrobial Activity Effective against Mycobacterium species
Cytotoxicity in Cancer Cells Exhibits selective toxicity in tumor cells

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

  • Cancer Cell Lines : A study demonstrated that analogs of this compound showed significant cytotoxic effects on various cancer cell lines including breast and renal cancer. The mechanism was linked to the inhibition of HSP90 activity leading to apoptosis in tumor cells .
  • Antimycobacterial Activity : Another investigation reported that certain derivatives exhibited moderate antimycobacterial activity against Mycobacterium tuberculosis H37Rv. This suggests potential for developing new treatments for tuberculosis .
  • Pharmacological Screening : A comprehensive screening assay was developed for evaluating the efficacy of benzothiazole derivatives against type III secretion systems in pathogenic bacteria. The results indicated that some compounds significantly inhibited bacterial virulence factors .

Scientific Research Applications

Antitumor Activity

Research has indicated that benzothiazole derivatives exhibit promising antitumor activity. Specifically, compounds similar to 6-Fluoro-2-(methoxymethyl)-2,3-dihydro-1,2-benzothiazole-1,1,3-trione have been evaluated for their ability to inhibit cancer cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related benzothiazole compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Research suggests that benzothiazole derivatives can inhibit the growth of a range of pathogens.

Case Study : In a comparative study published in Pharmaceutical Biology, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound exhibited strong antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

Emerging studies suggest that benzothiazole compounds may possess neuroprotective properties that could be beneficial in treating neurodegenerative diseases.

Case Study : A recent article in Neuroscience Letters highlighted the neuroprotective effects of a benzothiazole derivative in a mouse model of Alzheimer's disease. The study reported that treatment with the compound led to a reduction in amyloid-beta plaque formation and improved cognitive function.

Chemical Reactions Analysis

2.1. Nucleophilic Attack on the Trione System

The 1,1,3-trione moiety (C=O groups) is highly susceptible to nucleophilic attack. Reactions may include:

  • Hydrolysis : In acidic/basic conditions, the carbonyl groups could undergo partial or complete hydrolysis to form carboxylic acids or amides .

  • Enolate Formation : The electron-withdrawing nature of the trione system facilitates enolate intermediates, enabling conjugate additions with aldehydes or ketones .

2.2. Substitution at the Methoxymethyl Group

The methoxymethyl group (CH₂OCH₃) at position 2 likely undergoes:

  • Aliphatic substitution : Potential cleavage of the ether bond (C-O) under acidic conditions to yield hydroxymethyl derivatives .

  • Oxidation : Conversion to a ketone (CH₂OCH₃ → CH(O)CH₃) via oxidants like KMnO₄ or CrO₃ .

2.3. Fluorine Substituent Reactivity

The fluorine atom at position 6 may participate in:

  • Electrophilic aromatic substitution : Fluorine’s electron-withdrawing nature could direct incoming electrophiles to meta positions .

  • Dehydrohalogenation : Under high-temperature conditions, fluorine could act as a leaving group, forming aromatic rings with substituents .

Stability and Reactivity Trends

Functional Group Reactivity Potential Products
Trione systemHigh (electron-deficient)Hydrolyzed acids, enolate intermediates
Methoxymethyl groupModerate (ether cleavage)Hydroxymethyl derivatives, ketones
Fluorine substituentLow (stable under standard conditions)Substituted aromatic rings (meta)

4.1. Trione Formation

The 1,1,3-trione system likely forms via:

  • Cyclization of a thiazole precursor with two carbonyl groups .

  • Oxidative coupling reactions involving sulfur or oxygen-based reagents .

4.2. Methoxymethyl Group Incorporation

This substituent could be introduced via:

  • Williamson ether synthesis : Reaction of a hydroxymethyl compound with methyl iodide in basic conditions .

Biochemical Considerations

Benzothiazole derivatives are known for their antimicrobial and anticancer activities . The trione system may enhance these properties by increasing electron deficiency, potentially improving binding to biological targets.

The lack of direct experimental data for this compound necessitates further research. Future studies should focus on:

  • Kinetic analysis of hydrolysis and substitution reactions.

  • Spectroscopic characterization of intermediates and products.

  • Biological screening to assess therapeutic potential.

For detailed reaction mechanisms, refer to analogous benzothiazole systems (e.g., CID 1510379 in PubChem) .

Q & A

Basic: What are the optimal synthetic routes for 6-Fluoro-2-(methoxymethyl)-2,3-dihydro-1,2-benzothiazole-1,1,3-trione?

Methodological Answer:
The synthesis likely involves sequential functionalization of the benzothiazole core. Key steps include:

  • Fluorination: Introduce the 6-fluoro substituent via electrophilic aromatic substitution (e.g., using Selectfluor® or F₂ gas) under controlled conditions to ensure regioselectivity.
  • Methoxymethylation: Employ nucleophilic substitution (e.g., Williamson ether synthesis) using methoxymethyl chloride or bromide in the presence of a base (e.g., K₂CO₃) .
  • Trione Formation: Oxidize the dihydrobenzothiazole scaffold using strong oxidants like m-CPBA (meta-chloroperbenzoic acid) or RuO₄ to generate the 1,1,3-trione moiety. Microwave-assisted synthesis (e.g., 130°C in ethanol) may enhance reaction efficiency and yield .

Basic: How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify the methoxymethyl group (δ ~3.3–3.5 ppm for OCH₃; δ ~4.0–4.5 ppm for CH₂O) and fluorinated aromatic protons (splitting patterns due to coupling with ¹⁹F) .
  • IR Spectroscopy: Detect carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and sulfone (S=O) vibrations at ~1150–1300 cm⁻¹ .
  • X-ray Crystallography: Resolve the planar benzothiazole core and dihedral angles between substituents (e.g., fluorophenyl vs. methoxymethyl groups) to confirm stereoelectronic effects .

Advanced: What computational methods predict the electronic properties influenced by the 6-fluoro and methoxymethyl substituents?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess electron-withdrawing effects of fluorine and electron-donating effects of methoxymethyl. Software like Gaussian or ORCA can model charge distribution and Fukui indices for reactivity prediction .
  • Molecular Electrostatic Potential (MEP) Maps: Visualize electrophilic/nucleophilic sites for designing derivatives with enhanced bioactivity .

Advanced: How does the substitution pattern affect the compound's reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Electron-Withdrawing Effects: The 6-fluoro group deactivates the benzothiazole ring, reducing electrophilic substitution but enhancing susceptibility to nucleophilic attack at electron-deficient positions .
  • Steric Hindrance: The methoxymethyl group may shield adjacent sites, directing reactions to the 4- or 7-positions. Kinetic studies (e.g., Hammett plots) can quantify substituent effects .

Advanced: What are the challenges in achieving regioselectivity during the synthesis of derivatives with additional functional groups?

Methodological Answer:

  • Competing Pathways: Fluorine’s ortho/para-directing nature may lead to multiple substitution products. Use protective groups (e.g., tert-butyl) or Lewis acid catalysts (e.g., AlCl₃) to control regiochemistry .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms for methoxymethylation, while non-polar solvents may reduce side reactions .

Advanced: How can in silico docking studies predict binding affinities with biological targets like HIV-1 protease?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulate interactions between the compound’s sulfone/trione moieties and protease active sites (e.g., hydrogen bonding with Asp25 in HIV-1 protease). Compare binding scores to fluorinated benzothiazole analogs with known activity .
  • MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking predictions .

Basic: What are the key stability considerations for this compound under different storage conditions?

Methodological Answer:

  • Degradation Pathways: Hydrolysis of the trione group in humid environments or oxidation of the methoxymethyl chain. Monitor via HPLC under accelerated conditions (40°C/75% RH) .
  • Storage Recommendations: Store in anhydrous DMSO or under inert gas (N₂/Ar) at –20°C to prevent moisture absorption and oxidative decomposition .

Advanced: What strategies mitigate conflicting data in biological assays (e.g., cytotoxicity vs. therapeutic efficacy)?

Methodological Answer:

  • Dose-Response Studies: Establish IC₅₀ values for therapeutic targets (e.g., tumor cells) and parallel cytotoxicity assays (e.g., HEK293 cells) to calculate selectivity indices .
  • Structural Optimization: Introduce hydrophilic groups (e.g., carboxylates) to reduce off-target effects while retaining activity. SAR analysis of fluorinated analogs can guide modifications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Fluoro-2-(methoxymethyl)-2,3-dihydro-1,2-benzothiazole-1,1,3-trione
Reactant of Route 2
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6-Fluoro-2-(methoxymethyl)-2,3-dihydro-1,2-benzothiazole-1,1,3-trione

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